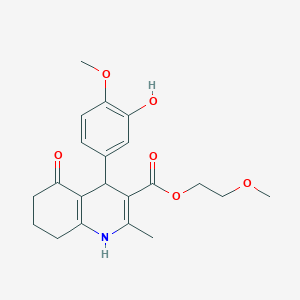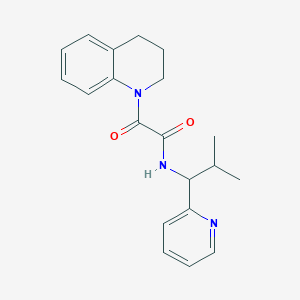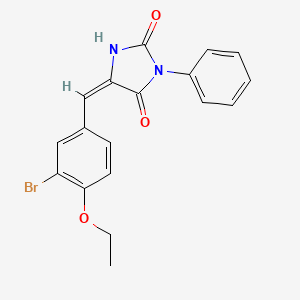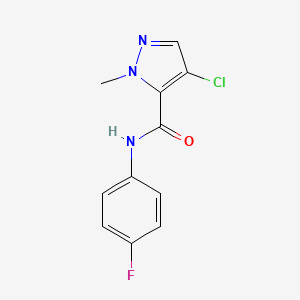![molecular formula C20H19BrClN3O2 B5375541 N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide, also known as BRL-15572, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to a class of compounds known as benzamides, which have been shown to have a variety of biological activities.
作用机制
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide acts as a selective antagonist of the sigma-1 receptor, which is believed to be involved in the modulation of pain perception, mood regulation, and neuroprotection. By blocking the activity of this receptor, N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide may be able to modulate these processes and provide potential therapeutic benefits.
Biochemical and Physiological Effects:
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one of the limitations of using N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are a variety of potential future directions for research on N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Other potential future directions include the development of more potent and selective sigma-1 receptor antagonists, as well as the investigation of the role of the sigma-1 receptor in other physiological processes.
合成方法
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 4-bromobenzaldehyde in the presence of piperazine. Other methods include the reaction of 2-chlorobenzamide with 4-bromoacetophenone in the presence of piperazine.
科学研究应用
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release.
属性
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2/c21-15-7-5-14(6-8-15)13-18(20(27)25-11-9-23-10-12-25)24-19(26)16-3-1-2-4-17(16)22/h1-8,13,23H,9-12H2,(H,24,26)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROBJZVFGTKGK-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)




![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)
![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)
